molecular formula CH2NP B14470383 Phosphinous isocyanide CAS No. 71820-25-2

Phosphinous isocyanide

Cat. No.: B14470383
CAS No.: 71820-25-2
M. Wt: 59.007 g/mol
InChI Key: UMUDYLNEBYINGG-UHFFFAOYSA-N
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Description

Conceptual Framework of Isocyanide Chemistry in Organophosphorus Context

Isocyanides, or isonitriles, are a class of organic compounds characterized by a terminal isocyano functional group (-N≡C). mdpi.comwikipedia.org Their chemistry is notable for its versatility, as they can act as nucleophiles, electrophiles, and even radicals. mdpi.com In the context of organophosphorus chemistry, the isocyanide moiety is a crucial building block, particularly in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. mdpi.comwikipedia.org These reactions are fundamental in combinatorial chemistry for creating diverse molecular libraries. nih.gov

The Passerini reaction, discovered in 1921, is the first known isocyanide-based MCR and typically involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield α-hydroxy carboxamides. nih.gov A significant development in the organophosphorus context is the substitution of carboxylic acid with phosphinic acid, leading to a Passerini/Pudovik type reaction that produces α-(phosphinyloxy)amide derivatives. nih.govresearchgate.net Similarly, the Ugi four-component reaction (U4CR) traditionally uses an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The mechanism involves the formation of a reactive nitrilium intermediate, which is a common feature in both Passerini and Ugi reactions. nih.gov

The electronic structure of isocyanides, often described by two resonance structures, allows them to function as σ-donors and π-acceptors, similar to carbon monoxide. wikipedia.orgrsc.org This property makes them effective ligands in coordination chemistry with transition metals. wikipedia.orgwikipedia.org When combined with phosphorus-containing molecules, such as phosphine (B1218219) oxides or phosphinic acids, the resulting compounds exhibit unique reactivity and are used to synthesize a variety of functionalized molecules, including bisphosphinoylaminomethanes and phosphorylated 3-aminoindoles. acs.orgnih.gov The synthesis of isocyanides itself often employs phosphorus-based reagents like phosphorus oxychloride for the dehydration of formamides, which is the most common preparative method. mdpi.comwikipedia.orgrsc.org

Reaction TypeReactantsProductSignificance in Organophosphorus Chemistry
Passerini Reaction Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Hydroxy CarboxamideThe use of phosphinic acid instead of carboxylic acid yields α-(phosphinyloxy)amide derivatives. nih.govresearchgate.net
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideBis-amideCan be adapted to include phosphorus components, expanding the diversity of accessible organophosphorus compounds. nih.govmdpi.com
Double Hydrophosphinylation Isocyanide, Diphenylphosphine (B32561) oxidesBisphosphorous aminomethaneA direct, atom-economical method for creating C-P bonds. acs.org

Historical Context and Evolution of Research in Phosphorus-Carbon-Nitrogen Compounds

The study of phosphorus-carbon-nitrogen (P-C-N) compounds is rooted in the broader history of organophosphorus chemistry and the discovery of fundamental elements. mdpi.com Phosphorus was first isolated by Hennig Brandt in 1669 from urine, and for over a century, bone was a primary source for its production. rsc.org The elements carbon, nitrogen, and phosphorus are fundamental to all life on Earth, forming the backbone of essential biomolecules like DNA, RNA, and ATP. fiveable.menih.gov Their natural biogeochemical cycles describe their movement through the atmosphere, lithosphere, and biosphere. fiveable.mepmfias.comlibretexts.org

The synthesis of isocyanides dates back to the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which uses chloroform (B151607) and a primary amine. wikipedia.org However, the most prevalent laboratory and industrial synthesis today involves the dehydration of N-substituted formamides, a reaction where phosphorus oxychloride (POCl₃) is a key reagent. mdpi.comrsc.org The evolution of this method has been driven by a push towards more sustainable and efficient protocols, minimizing waste and the use of volatile solvents. mdpi.comrsc.org

Research into P-C-N systems has expanded from simple molecules to complex polymers and materials. Early work focused on understanding the fundamental reactivity, such as the insertion of isocyanides into P-H bonds, catalyzed by transition metals like palladium, to form phosphinoyl imines. nih.gov Over time, the field has grown to encompass the synthesis of complex heterocycles, coordination complexes, and functional polymers. rsc.orgacs.org The recognition of the unique properties that phosphorus imparts, such as flame retardancy and biocompatibility, has fueled research into incorporating P-C-N motifs into advanced materials for a wide range of applications. acs.orgacs.orgfree.fr

Distinctive Features and Analogies between Isocyanides (C≡NR) and Isocyaphides (C≡PR)

Isocyanides (R-N≡C) and their phosphorus analogues, isocyaphides (R-P≡C), are isoelectronic, meaning they have the same number of valence electrons. This relationship suggests potential similarities in their chemical behavior. However, significant differences exist, primarily due to the distinct properties of nitrogen and phosphorus.

While the chemistry of phosphaalkynes (R-C≡P), which are isomers of isocyaphides, has been known for decades, stable isocyanide analogues (R-P≡C) remain elusive and have not been isolated. nih.gov The cyaphide ion (C≡P⁻), the phosphorus counterpart to the cyanide ion (C≡N⁻), is highly reactive and cannot be isolated as a simple salt. nih.govchemrxiv.org It has only been stabilized within the coordination sphere of certain transition metals like platinum, ruthenium, and gold. nih.gov This instability is attributed to the weaker nature of C-P π bonds compared to C-N π bonds. nih.gov

In contrast, isocyanides are relatively stable compounds that can be readily synthesized and handled. mdpi.comwikipedia.org They are widely used as ligands in coordination chemistry, forming stable complexes with most transition metals, where they act as electron-rich analogues of carbon monoxide. wikipedia.orgwikipedia.org The study of cyaphide and isocyaphide ligands is a more specialized area of research, focusing on their generation and stabilization in metallic complexes. nih.govcaltech.eduresearchgate.net

FeatureIsocyanides (R-N≡C)Isocyaphides (R-P≡C)
Valence Isoelectronic Yes (with R-P≡C)Yes (with R-N≡C)
Stability Generally stable, can be isolated. mdpi.comHighly reactive, have not been isolated as free molecules. nih.gov
Bonding Strong C-N triple bond.Weaker C-P triple bond. nih.gov
Corresponding Anion Cyanide (C≡N⁻) is a stable, common anion.Cyaphide (C≡P⁻) is unstable and only isolated in coordination spheres. nih.gov
Role in Chemistry Widely used as building blocks and ligands. mdpi.comwikipedia.orgPrimarily of theoretical and fundamental research interest; studied as transient or metal-coordinated species. caltech.eduresearchgate.net

Significance of Phosphorus-Containing Isocyanide Motifs in Advanced Chemical Research and Synthesis

The incorporation of phosphorus into isocyanide-containing molecules gives rise to motifs with significant utility in modern chemistry. These structures serve as versatile building blocks, catalysts, and functional components in materials science.

Synthesis and Catalysis: Phosphorus-isocyanide compounds are pivotal in the synthesis of complex organic molecules. They are key components in multicomponent reactions for creating libraries of heterocycles and other functionalized products. nih.govrsc.orgnih.gov For instance, the reaction of isocyanides with phosphinic acids enables the efficient synthesis of α-(hydroxyimino)amides and α-(phosphinyloxy)amide derivatives. researchgate.netrsc.orgrsc.org In coordination chemistry, phosphine and isocyanide ligands are used to tune the electronic and steric properties of metal centers in catalysts. nih.gov Complexes containing both ligand types have shown high efficiency as photocatalysts for reactions like the hydrosilylation of alkynes. nih.gov The ability of transition metal isocyanide complexes to manipulate polyphosphorus (Pₙ) ligands is also an active area of research. digitellinc.com

Materials Science: A major application of phosphorus-containing compounds is in the development of flame-retardant materials. acs.orgfree.frmdpi.com Incorporating phosphorus motifs, sometimes in conjunction with isocyanurate structures derived from isocyanates (isomers of isocyanides), into polymer networks significantly enhances their thermal stability and char formation, thereby reducing flammability. acs.org Phosphorus-containing polymers act as flame retardants through both condensed-phase (promoting char) and gas-phase (releasing flame-inhibiting PO• radicals) mechanisms. acs.org

Biomedical Applications: Organophosphorus polymers, which can be synthesized using isocyanide-related chemistry, are of great interest for biomedical applications. acs.org The presence of phosphate (B84403) or phosphonate (B1237965) groups can enhance biocompatibility, biodegradability, and adhesion to biological surfaces, making these materials suitable for drug delivery vehicles, tissue engineering scaffolds, and dental adhesives. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71820-25-2

Molecular Formula

CH2NP

Molecular Weight

59.007 g/mol

IUPAC Name

isocyanophosphane

InChI

InChI=1S/CH2NP/c1-2-3/h3H2

InChI Key

UMUDYLNEBYINGG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]P

Origin of Product

United States

Theoretical and Computational Investigations of Phosphinous Isocyanide and Its Isomers

Quantum Chemical Calculations of Molecular Structures and Electronic Configurations

Density Functional Theory (DFT) is a robust computational method widely employed to investigate the electronic structures and properties of molecules. researchgate.net In the study of phosphinous isocyanide and its related species, DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies, and electronic properties. researchgate.netrsc.org These calculations provide a foundational understanding of the molecule's behavior and reactivity. For instance, DFT methods like B3LYP are often used to assess the performance of different computational approaches and can yield results for energy ordering and activation barriers that are nearly identical to more demanding methods like the G2 theories. rsc.org

DFT calculations have been effectively used to probe the mechanisms of reactions involving isocyanides and to understand the influence of various substituents on their electronic and steric properties. nih.govmdpi.com By analyzing the electron density distribution, DFT can elucidate the nature of the bonding within the this compound molecule, differentiating it from its more stable phosphinocyanide isomer. nih.gov This approach is crucial for building a comprehensive picture of the molecule's characteristics, complementing findings from other quantum chemical methods.

High-level ab initio molecular orbital calculations have been a cornerstone in elucidating the rearrangement dynamics between this compound (H₂PNC) and its isomer, phosphinocyanide (H₂PCN). rsc.org These calculations, which are based on first principles without reliance on empirical data, provide detailed insights into the potential energy surface of the isomerization process.

One significant study employed Møller-Plesset perturbation theory at the MP2/6-311G(d,p) level to optimize the geometries of the reactants, transition states, and products involved in the rearrangement. rsc.org To obtain more accurate relative energies, single-point calculations were performed using configuration interaction with single and double excitations, including a size-consistency correction (CISDQ/6-311++G(d,p)). rsc.org This rigorous computational approach allows for the precise characterization of the structures and spectroscopic properties of the equilibrium species and the transition state connecting them, mapping out the complete pathway for the isocyanide-cyanide rearrangement. rsc.org

Energetic Profiles and Thermodynamic/Kinetic Stability Analysis of Isomerization Processes

Computational studies have quantified the energetic landscape of the isomerization of this compound (H₂PNC) to phosphinocyanide (H₂PCN). The calculations reveal that this compound is the thermodynamically less stable isomer. It is predicted to lie approximately 16 ± 2 kcal mol⁻¹ higher in energy than phosphinocyanide. rsc.org

The kinetic stability of this compound has also been determined by calculating the energy barrier for its rearrangement. The transition state for the isomerization is found to be 27 ± 2 kcal mol⁻¹ higher in energy than the this compound molecule. rsc.org This substantial energy barrier suggests that this compound, while thermodynamically unstable relative to its cyanide counterpart, should be kinetically persistent enough to be detectable under suitable experimental conditions, such as in the gaseous phase or in condensed phases at low temperatures. scilit.com

Calculated Energetics for the H₂PNC → H₂PCN Rearrangement

SpeciesRelative Energy (kcal mol⁻¹)
This compound (H₂PNC)16 ± 2
Transition State (TS)27 ± 2 (Activation Energy)
Phosphinocyanide (H₂PCN)0 (Reference)

Data sourced from ab initio molecular orbital calculations. rsc.org

The stability and rearrangement energetics of the this compound/phosphinocyanide system can be better understood when compared to analogous isocyanide rearrangements. Theoretical studies have drawn parallels with systems like hydrogen isocyanide (HNC) and isocyanamide (H₂NNC). scilit.com

This compound exhibits kinetic and thermodynamic stability profiles that are notably similar to those of hydrogen isocyanide, relative to their respective cyanide isomers. scilit.com For the HNC to HCN rearrangement, the energy barrier is 30 kcal mol⁻¹, and the cyanide form is more stable by 14 kcal mol⁻¹. scilit.com This is comparable to the 27 kcal mol⁻¹ barrier and 16 kcal mol⁻¹ energy difference in the phosphino (B1201336) system. In contrast, the rearrangement of isocyanamide to cyanamide (B42294) (H₂NCN) has a higher barrier of 37 kcal mol⁻¹ and a much larger thermodynamic driving force, with cyanamide being 44 kcal mol⁻¹ more stable. scilit.com This comparative analysis underscores that the phosphino group's influence on the isocyanide-cyanide isomerization is distinct from the amino group and more closely resembles that of a simple hydrogen atom. rsc.orgscilit.com

Comparative Rearrangement Energetics of Isocyanide Systems

RearrangementIsomer Relative Energy (kcal mol⁻¹)Activation Energy (kcal mol⁻¹)Product Relative Energy (kcal mol⁻¹)
H₂PNC → H₂PCN16270
HNC → HCN14300
H₂NNC → H₂NCN44370

Data presented relative to the more stable cyanide isomer for each system. scilit.com

Analysis of Chemical Bonding and Electronic Structure Characteristics

The chemical bonding in isocyanides is typically described by two main resonance structures: one with a double bond between the carbon and nitrogen atoms and another with a triple bond, which places a formal positive charge on nitrogen and a negative charge on carbon. vedantu.com This dual character is key to their reactivity.

In this compound (H₂PNC), the electronic structure is further influenced by the phosphino group (-PH₂). Ab initio calculations predict a non-linear structure for H₂PNC, which contrasts with the typically linear or near-linear C-N-C arrangement in many organic isocyanides. rsc.orgvedantu.com The bonding involves a complex interplay of σ-donation and π-back-donation, a concept central to the chemistry of isocyanides, particularly in their coordination to metals. nih.gov The nature of the phosphorus-nitrogen bond is also a critical feature, with theoretical analyses of related organophosphorus compounds providing insight into the covalent and dative interactions that can occur. nih.govnih.gov

The electronic properties, such as the distribution of electron density, can be analyzed using methods like the topological analysis of the charge density (ρ(r)) and its Laplacian (∇²ρ(r)). nih.gov These analyses help to quantify the covalent versus ionic character of the bonds within the molecule. In the context of the H₂PNC to H₂PCN isomerization, the electronic structure of the three-membered ring transition state is of particular interest, as it governs the energetic barrier to rearrangement. rsc.org The similarity in the rearrangement barrier between H₂PNC and HNC suggests that the phosphino group and a hydrogen atom have a comparable electronic effect on the stability of the isocyanide linkage. scilit.com

Frontier Molecular Orbital (HOMO-LUMO) Characterization of Isocyanide Ligands in P-Containing Complexes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and character of these orbitals are crucial in understanding the behavior of molecules, particularly ligands in coordination complexes.

Isocyanides (R-N≡C), isoelectronic with carbon monoxide, are intriguing ligands. Their electronic structure is generally characterized by a HOMO that is a σ-type orbital primarily localized on the carbon atom, making it a good σ-donor. liverpool.ac.uk The LUMO is a set of two degenerate π* orbitals, which allows the isocyanide to act as a π-acceptor by receiving electron density from a metal or other center. liverpool.ac.uk This dual electronic nature allows isocyanides to form stable complexes with a variety of elements. researchgate.net

In phosphorus-containing complexes, the interaction between the phosphorus center and the isocyanide ligand is governed by these frontier orbitals. For instance, in phosphinidene (B88843) complexes, which feature a phosphorus atom with a lone pair and an empty p-orbital, the isocyanide can act as a ligand, donating electron density from its HOMO to the phosphorus center. researchgate.netacs.org

The energies of these frontier orbitals can be calculated using various quantum chemical methods. This data is essential for predicting the reactivity and spectroscopic behavior of the complexes. For example, the HOMO-LUMO gap is a critical parameter that correlates with the electronic excitation energy and chemical reactivity of a molecule. dntb.gov.uaorganicchemistrydata.org A smaller gap generally implies higher reactivity.

Below is a representative table illustrating the type of data obtained from FMO analysis of a transition metal phosphine-isocyanide complex, showcasing how ligand changes affect orbital energies.

ComplexHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
[Pt(ppy)Cl(CNBu)]-6.16-1.984.18
[Pt(ppy-CHO)Cl(CNBu)]-6.14-2.433.71
[Pt(dfppy)(CNBu)₂]ClO₄-7.39-2.884.51

Data in the table is adapted from a study on cycloplatinated(II) complexes to illustrate the concept. organicchemistrydata.org

Topological Analysis of Electron Density Distribution (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a system based on the topology of its electron density (ρ(r)). wiley-vch.dewikipedia.org This approach allows for a quantitative description of bond properties by locating critical points in the electron density. A bond critical point (BCP) found between two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. wikipedia.orgarxiv.org

Several key parameters are evaluated at the BCP to characterize the nature of the interaction:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For shared-shell interactions (typical of covalent bonds), ∇²ρ(r) is negative, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals forces), ∇²ρ(r) is positive, indicating charge depletion. d-nb.info

Total Electron Energy Density (H(r)) : The sign of H(r) also helps distinguish bond types. A negative H(r) is indicative of covalent character.

Delocalization Index (δ(A,B)) : This index measures the number of electrons shared or exchanged between two atomic basins (A and B) and is a quantitative measure of bond order. d-nb.info

In the context of this compound and its P-containing complexes, QTAIM analysis can elucidate the nature of the P-N, N-C, and other bonds. For example, analyzing the P-N bond in a phosphine (B1218219) derivative or the P-ligand bond in a complex can reveal its degree of covalency and strength. d-nb.infoscielo.org.mx Theoretical studies on various phosphorus compounds have successfully used QTAIM to characterize bonding. d-nb.infoscielo.org.mxacs.org

The following table presents representative QTAIM data for Uranium-Phosphorus bonds in different phosphine complexes, demonstrating how these parameters are used to analyze chemical bonds.

Complexρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)δ(U,P)
[U]-PMe₃0.0420.053-0.0060.652
[U]-PEt₃0.0340.046-0.0040.535
[U]-PCl₃0.0710.076-0.0190.999
[U]-PF₃0.0720.129-0.0160.916

Data adapted from a QTAIM study on uranium phosphine complexes to illustrate the application of the method. d-nb.info

Predictive Spectroscopic Signatures Derived from Computational Models

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. For highly reactive or unstable molecules like this compound, calculated spectra are invaluable for their potential identification in laboratory or astrophysical environments. Theoretical calculations can provide accurate predictions of rotational constants, vibrational frequencies (IR spectra), and NMR chemical shifts. rsc.orgmdpi.com

Ab initio molecular orbital calculations have been employed to study the isocyanide-cyanide rearrangement between this compound (H₂PNC) and its more stable isomer, phosphinocyanide (H₂PCN). rsc.org These studies predict that H₂PNC lies approximately 16 kcal/mol higher in energy than H₂PCN, with a significant rearrangement barrier of about 27 kcal/mol. rsc.org This suggests that this compound, while unstable, should be kinetically persistent enough to be detectable. rsc.orgresearchgate.net

The same computational models used to determine energetics can be used to calculate harmonic vibrational frequencies. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By comparing the calculated spectrum with experimental data, a molecule can be unequivocally identified. The calculation involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix) and diagonalizing it to find the normal modes of vibration. organicchemistrydata.org

Similarly, NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com Predicted ³¹P or ¹³C NMR spectra would be particularly useful in distinguishing between the H₂PNC and H₂PCN isomers.

The table below illustrates the type of data generated from computational vibrational analysis, which is crucial for identifying this compound via IR spectroscopy.

Vibrational Mode DescriptionPredicted Frequency (cm⁻¹)Symmetry
N≡C Stretch (antisymmetric)(Value)(Symmetry Label)
P-N Stretch (symmetric)(Value)(Symmetry Label)
H-P-H Scissoring(Value)(Symmetry Label)
PNC Bend(Value)(Symmetry Label)
PH₂ Wag(Value)(Symmetry Label)
PH₂ Rock(Value)(Symmetry Label)

This table is a representative template. The specific calculated frequencies for H₂PNC are reported in specialized theoretical studies. rsc.org

Synthetic Methodologies for Phosphorus Isocyanide Conjugates and Precursors

Established Strategies for Isocyanide Synthesis Employing Phosphorus-Based Reagents

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis, and phosphorus-based reagents are frequently employed for this purpose. Phosphorus oxychloride (POCl₃) is a particularly common and effective dehydrating agent. mdpi.comnih.gov The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534), which also serves as the solvent in some protocols. mdpi.comnih.gov This method offers high yields and purity for a variety of functionalized isocyanides under relatively mild conditions, often at 0 °C and with short reaction times. mdpi.comnih.gov

The general mechanism involves the activation of the formamide (B127407) oxygen by phosphorus oxychloride, followed by elimination to form the isocyanide. mdpi.com The use of POCl₃ is often preferred over other reagents like phosgene (B1210022) or diphosgene due to the formation of inorganic phosphate (B84403) byproducts, which are easier to separate from the desired organic products. mdpi.com

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

Dehydrating AgentBaseAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃)TriethylamineHigh yields, mild conditions, inorganic byproducts mdpi.comCan be harsh for sensitive substrates
Phosgene/DiphosgeneTertiary aminesEffectiveHighly toxic
Tosyl chlorideTertiary aminesReadily availableGenerates organic waste mdpi.com

Synthesis of Phosphine-Functionalized Isocyanides for Diverse Applications

The synthesis of molecules containing both a phosphine (B1218219) and an isocyanide group within the same framework has led to the development of valuable chelating ligands. A notable strategy involves the use of 2-lithioaryl isocyanides as key intermediates. acs.org These can be reacted with appropriate phosphorus electrophiles to introduce the phosphine moiety. For instance, ortho-(diarylphosphino)aryl isocyanides have been successfully synthesized using this approach. acs.org

Another route involves a multi-step sequence starting from a readily available aniline (B41778) derivative. For example, 2-bromoaniline (B46623) can be converted to its corresponding formamide, which is then dehydrated to 2-bromophenyl isocyanide. frontiersin.org Subsequent functionalization at the bromine position can introduce the desired phosphine group. frontiersin.org

Radical reactions also provide a pathway to phosphine-isocyanide conjugates. The radical addition of disubstituted phosphines (R'₂PH) to isocyanides, initiated by AIBN, can yield iminoformyl phosphines (R'₂P–CH=NR). beilstein-journals.org In certain cases, depending on the isocyanide substituent, subsequent elimination can lead to the formation of cyanophosphines (R'₂P–CN). beilstein-journals.org

Preparation and Isolation of Coordinated Isocyaphide (C≡PR) Ligands within Transition Metal Coordination Spheres

The cyaphide ion (C≡P⁻), a heavier analogue of cyanide, and its corresponding isocyaphide ligands (C≡PR) are of significant interest in coordination chemistry. The synthesis and stabilization of these species are typically achieved within the coordination sphere of a transition metal.

One method involves the functionalization of a bridging cyaphide ligand. For example, a dinuclear platinum complex containing a bridging cyaphide can react with alkylating agents like methyl iodide (MeI) or methyl triflate (MeOTf) to form bridging methyl isocyaphide complexes. acs.org In these reactions, the phosphorus atom of the cyaphide ligand is alkylated to generate the isocyaphide. acs.org

A more recent development is the use of a cyaphide transfer reagent. sci-hub.red Magnesium-cyaphido complexes, synthesized by the reduction of a silyl-protected cyanate (B1221674) precursor, can be used to deliver the cyaphide ion to other metal centers via salt metathesis. sci-hub.red This has enabled the synthesis of novel cyaphide complexes, such as a square-planar cobalt(I) cyaphide complex. sci-hub.red

Development of Multicomponent Reactions (MCRs) Incorporating Isocyanides and Organophosphorus Acids (e.g., Phosphinic Acids)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful tools in organic synthesis. nih.govnih.govmdpi.com

A significant advancement in this area is the incorporation of organophosphorus acids, such as phosphinic acids, as one of the components. This expands the scope of traditional MCRs. For instance, a Passerini-type reaction has been developed using an aldehyde, an isocyanide, and a phosphinic acid to produce α-(phosphinyloxy)amide derivatives. nih.govresearchgate.net This represents the first example of an isocyanide-based MCR utilizing a phosphinic acid in place of the conventional carboxylic acid. nih.gov The nucleophilic phosphinate group can also participate in subsequent reactions, such as a Pudovik-type addition, leading to highly functionalized products in a one-pot process. researchgate.net

Phosphinic acid has also been shown to promote the addition of isocyanides to other electrophiles, such as (Z)-hydroximoyl chlorides and 1-methoxyisochroman (B8821202) derivatives, leading to the efficient synthesis of α-(hydroxyimino)amides and isochroman-1-carboxylamides, respectively. researchgate.netrsc.org Furthermore, a base-mediated 1,1-bisphosphonation of isocyanides with phosphine oxides has been reported, providing an atom-economical route to bisphosphinoylaminomethane derivatives. acs.org

Table 2: Examples of Isocyanide-Based Multicomponent Reactions with Phosphorus Compounds

Reaction TypeComponentsProductReference
Passerini/PudovikAldehyde, Isocyanide, Phosphinic Acidα-(Phosphinyloxy)amide nih.govresearchgate.net
Addition(Z)-Hydroximoyl chloride, Isocyanide, Phosphinic Acidα-(Hydroxyimino)amide rsc.org
Addition1-Methoxyisochroman, Isocyanide, Phosphinic AcidIsochroman-1-carboxylamide researchgate.net
1,1-BisphosphonationIsocyanide, Phosphine Oxide, BaseBisphosphinoylaminomethane acs.org

Reactivity and Mechanistic Studies of Phosphorus Isocyanide Intermediates and Adducts

Nucleophilic Additions to Isocyanide Carbon in the Presence of Phosphorus Species

The carbon atom of the isocyanide group is susceptible to nucleophilic attack. This reactivity has been exploited in the development of novel synthetic methodologies for the formation of carbon-phosphorus bonds.

Direct 1,1-Bisphosphonation of Isocyanides with Phosphine (B1218219) Oxides

A metal-free, atom- and step-economical method for synthesizing bisphosphinoylaminomethanes has been developed through the direct 1,1-bisphosphonation of isocyanides with phosphine oxides. acs.orgnih.gov This reaction proceeds under mild conditions, mediated by a base, and offers a general approach to a variety of bisphosphinoylaminomethane derivatives in moderate to good yields. acs.orgnih.gov

The proposed mechanism involves a base-promoted double nucleophilic addition pathway. acs.orgnih.gov Initially, the phosphine oxide tautomerizes to a phosphite (B83602), which is then deprotonated by the base. acs.orgnih.gov The resulting phosphite anion undergoes nucleophilic addition to the isocyanide, forming an imine intermediate. acs.orgnih.gov A second phosphite anion then attacks this intermediate, which subsequently captures a proton to yield the final bisphosphinoylated product. acs.orgnih.gov

A variety of organic and inorganic bases can be employed to promote this transformation. acs.orgnih.gov The reaction tolerates a broad range of aromatic isocyanides, including those with halogen substituents, affording the desired products in good to excellent yields. acs.orgnih.gov

Table 1: Substrate Scope for the 1,1-Bisphosphonation of Isocyanides with Diphenylphosphine (B32561) Oxide *

EntryIsocyanideProductYield (%)
12-Isocyanoacetophenone3a83
24-Chlorophenyl isocyanide3e92
34-Bromophenyl isocyanide3f85
43-Chlorophenyl isocyanide3h88
52-Chlorophenyl isocyanide3i90

*Reaction conditions: Isocyanide (0.2 mmol), diphenylphosphine oxide (0.44 mmol), DBU (0.3 mmol), DMSO (2 mL), room temperature, 12 h. Isolated yields. acs.orgnih.gov

Reactions Involving P-Centered Anions Leading to Phosphorus-Heterocyclic Architectures

Phosphorus-centered anions serve as potent nucleophiles in reactions with isocyanides, leading to the formation of various phosphorus-containing heterocyclic structures. A silver-catalyzed cascade reaction has been developed for the synthesis of 2-phosphinoyl indoles and indol-3-ols. rsc.org This process involves the nucleophilic addition of a P-centered anion, generated from a phosphine oxide, to an isocyanide, followed by a cyclization reaction. rsc.org This method highlights the anionic reactivity of phosphine oxides in constructing phosphorus-functionalized heterocycles. rsc.org

In a different approach, the reaction of the phosphaethynolate anion (OCP⁻), acting as a "P⁻" source, with isocyanates leads to the formation of spiro-cyclic anions with a central phosphorus atom. rsc.org This process occurs stepwise and involves the formation of five-membered 1,4,2-diazaphospholidine-3,5-dionide anions and spiro-phosphoranides as intermediates. rsc.org These anionic species can act as catalysts for the trimerization of isocyanates. rsc.org

Furthermore, the reaction of metalated ylides with aryl isocyanides results in a PPh₃/isocyanide exchange, yielding keteniminyl anions. wiley.com These anions are valuable intermediates that can undergo cycloaddition reactions with various unsaturated compounds to form functionalized heterocycles. wiley.com For example, they react with phenyl isothiocyanate, tolyl azide (B81097), and chalcone (B49325) to produce thietes, triazoles, and 4-hydropyran derivatives, respectively. wiley.com

Reactions of Isocyanides with Phosphorus-Centered Functional Groups

Isocyanides can also react directly with functional groups centered on a phosphorus atom, such as double bonds or coordinatively unsaturated sites.

Isocyanide Insertion into Phosphorus-Nitrogen Double Bonds (e.g., Iminophosphoranes)

The reaction between an isocyanide and an iminophosphorane functional group represents a novel mode of reactivity for the isocyanide, which inserts into the P=N double bond. acs.org This intramolecular reaction is entropically favored and leads to the formation of species containing a 1,3,2-diazaphosphetidine ring. acs.org

Computational studies suggest a mechanism involving a rate-determining [2+1] cycloaddition between the isocyanide carbon and the P=N double bond. acs.org This is followed by the intervention of a dipolar precursor to an intermediate carbodiimide (B86325), which then undergoes a [2+2] cycloaddition with another reactant molecule to form the final diazaphosphetidine product. acs.org This reaction can be viewed as a phosphine-mediated transfer of a nitrene from an azide (the precursor to the iminophosphorane) to the isocyanide carbon. acs.org The choice of phosphine is crucial, with triphenylphosphine (B44618) and other triarylphosphines with similar electronic properties providing the best results in terms of yield and product stability. acs.org

Reactions with Terminal Phosphinidene (B88843) Complexes and Nonmetal Adduct Formation

Terminal phosphinidene complexes, featuring a dicoordinate phosphorus atom, readily react with isocyanides. mdpi.comresearcher.life These reactions can proceed through several pathways, including CO substitution, addition of the isocyanide to the metal center, and [2+1] cycloaddition of the isocyanide to the M=P bond to form azaphosphallene groups. mdpi.com The specific outcome is highly dependent on the reaction conditions, the nature of the metal, and the steric bulk of the isocyanide substituent. mdpi.com

For instance, low-temperature reactions of a heterobimetallic MoRe phosphinidene complex with an excess of isocyanide favor addition processes and [2+1] cycloaddition, while reactions at room temperature or with a manganese analogue predominantly lead to CO substitution. mdpi.com The [2+1] cycloaddition is selective and has been observed to form novel azaphosphallene complexes. mdpi.com

Furthermore, nonmetal adducts can be formed between the phosphorus center of terminal phosphinidene complexes and C-ligands like tert-butyl isocyanide. researcher.lifenih.gov These adducts have been characterized, and their thermal stability has been studied, revealing differences compared to N-ligand adducts. researcher.lifenih.gov A significant transformation of a nonmetal-bound isocyanide is its conversion into either a phosphaguanidine or an acyclic bisaminocarbene bound to phosphorus upon reaction with primary amines. nih.gov This reactivity is analogous to that of transition metal-bound isocyanides. nih.gov

Metal-Catalyzed Transformations Involving Isocyanides and Phosphorus-Based Ligands

Transition metal catalysis provides a powerful tool for a vast array of chemical transformations, and the combination of isocyanides and phosphorus-based ligands has led to the development of highly efficient catalytic systems. mdpi.comnih.govmdpi.comtcichemicals.com The electronic and steric properties of phosphine ligands play a crucial role in tuning the reactivity and selectivity of the metal catalyst. tcichemicals.com

Platinum(II) complexes containing both phosphine and isocyanide ligands have been shown to be highly effective photocatalysts for the hydrosilylation of alkynes. nih.govmdpi.com The mutual arrangement of these ligands within the complex significantly influences its catalytic activity. nih.gov Under violet light irradiation, mixed phosphine-isocyanide complexes exhibit high yields of the silylated products. nih.govmdpi.com In contrast, under blue light, parent phosphine complexes are more efficient, while isocyanide complexes show no activity. nih.gov This highlights the synergistic effect of having both types of ligands in the coordination sphere of the metal for photocatalytic applications. nih.gov

Base metals, such as nickel and copper, have also been employed to catalyze reactions involving isocyanide insertions. sci-hub.senih.gov For example, nickel(0) can catalyze the alkoxyimidoylation and aminoimidoylation/condensation cascade reactions. sci-hub.se Copper(I) has been used to catalyze the hydroxyimidoylation of aryl halides. sci-hub.se These reactions typically proceed via oxidative addition of the halide to the metal center, followed by migratory insertion of the isocyanide. sci-hub.se

Palladium-Catalyzed Migratory Insertion of Isocyanides for C-Phosphonoketenimine Synthesis

A novel and efficient method for synthesizing C-phosphonoketenimines has been developed through the palladium-catalyzed migratory insertion of isocyanides. acs.orgresearchgate.netacs.orgacs.org This procedure is notable for its tolerance of a wide range of functional groups and its high atom economy. acs.orgresearchgate.netacs.orgacs.org The resulting C-phosphonoketenimines are valuable building blocks for synthesizing other important compounds like β-aminophosphonates, β-aminovinylphosphonates, and C-phosphorylated tetrazoles. acs.orgresearchgate.netacs.orgacs.org

The reaction mechanism is proposed to proceed through a catalytic cycle involving several key steps. acs.orgacs.org Initially, a palladium(0)-isocyanide intermediate is formed in situ. This intermediate then undergoes oxidative addition with α-halophosphonates or α-halophosphine oxides to generate an α-phosphonylated palladium-benzyl intermediate. acs.orgacs.org Subsequently, a 1,1-migratory insertion of another isocyanide molecule into the palladium-carbon bond occurs, forming an α-phosphonylated benzylimidoyl intermediate. acs.orgacs.org The final C-phosphonoketenimine product is then obtained via β-hydride elimination from this intermediate, which also regenerates the palladium(0)-isocyanide catalyst for the next cycle. acs.orgacs.org

Mass spectrometry experiments have provided evidence for the proposed intermediates in the catalytic cycle. acs.orgacs.org Signals corresponding to the α-phosphonylated palladium-benzyl intermediate and the subsequent migratory insertion product have been observed, supporting the suggested mechanistic pathway. acs.orgacs.org

This palladium-catalyzed approach offers a significant improvement over previous methods for synthesizing C-phosphonoketenimines, which were often limited by complicated procedures and a narrow substrate scope. acs.orgacs.org The versatility and efficiency of this new method open up new avenues for the synthesis of diverse organophosphorus compounds. acs.orgresearchgate.netacs.org

Table 1: Substrate Scope in Palladium-Catalyzed C-Phosphonoketenimine Synthesis

Entry α-Halophosphonate/α-Halophosphine Oxide Isocyanide Product Yield (%)
1 Diethyl (chlorophenylmethyl)phosphonate tert-Butyl isocyanide Diethyl (1-(tert-butyl)-2-phenylvinylidene)phosphoramidate 85
2 Diethyl (bromo(4-methoxyphenyl)methyl)phosphonate Cyclohexyl isocyanide Diethyl (1-(cyclohexylimino)-2-(4-methoxyphenyl)vinyl)phosphonate 78
3 (Chloromethyl)diphenylphosphine oxide Benzyl isocyanide N-(1-(diphenylphosphoryl)vinylidene)benzenemethanamine 82

Phosphine-Mediated Nitrogen Transfer Reactions Involving Azides and Isocyanides

Phosphine-mediated reactions involving azides and isocyanides provide a pathway for nitrogen transfer, leading to the formation of carbodiimides and other nitrogen-containing heterocycles. acs.orgnih.gov This transformation can be viewed as a phosphine-mediated transfer of a nitrene group from the azide to the carbon atom of the isocyanide, resulting in a new N=C bond. acs.org This type of transformation is typically achieved using transition-metal catalysis. acs.org

In an intramolecular context, the reaction between an isocyano group and an iminophosphorane (formed from the corresponding azide and phosphine) can lead to the formation of species containing a 1,3,2-diazaphosphetidine ring. acs.org This occurs through a [2+2] cycloaddition of the initially formed cyclic carbodiimide with another molecule of the starting material. acs.org

The mechanism of this process has been investigated using DFT computational studies. acs.org These studies suggest a rate-determining step that involves a [2+1] cycloaddition between the isocyanide carbon and the P=N double bond of the iminophosphorane. acs.org This is followed by the formation of a dipolar precursor to the intermediate carbodiimide. acs.org

The Staudinger reaction, which involves the reaction of a phosphine with an azide to form an iminophosphorane, is a key step in many of these processes. beilstein-journals.orgthieme-connect.com The subsequent aza-Wittig reaction of the iminophosphorane with a carbonyl group or an isocyanate can then lead to the formation of imines or carbodiimides, respectively. beilstein-journals.org Catalytic versions of the aza-Wittig reaction have been developed, utilizing either phosphine oxides or phosphines as catalysts. beilstein-journals.org

These phosphine-mediated nitrogen transfer reactions have been applied in the synthesis of various heterocyclic compounds, including benzimidazoles, quinazolinones, and 1,4-benzodiazepin-5-ones, often through one-pot, multi-component reaction sequences. beilstein-journals.orgacs.orgnih.gov

Table 2: Examples of Phosphine-Mediated Reactions of Azides and Isocyanides

Reactants Catalyst/Mediator Key Intermediate(s) Product(s) Ref.
2-Aminobenzoyl azide, aldehyde, carboxylic acid, isocyanide Phospholene oxide (catalyst) Iminophosphorane, Isocyanate Multisubstituted benzimidazoles acs.orgnih.gov
Aryl azide, isocyanide Phosphine (mediator) Iminophosphorane, Carbodiimide Asymmetric carbodiimides nih.gov
Azido-isocyanide Phosphine (mediator) Iminophosphorane, Cyclic carbodiimide 1,3,2-Diazaphosphetidine derivatives acs.org

Mechanistic Elucidation of Ligand-Centered Reactivity on Phosphorus-Isocyanide Metal Complexes

The reactivity of phosphorus-isocyanide ligands coordinated to a metal center is a subject of significant interest due to its relevance in catalysis and organometallic synthesis. Mechanistic studies have revealed that the reactivity is often centered on the ligand itself, rather than directly involving the metal in bond-breaking and bond-forming steps. usd.edu

In heterobimetallic phosphinidene complexes, the reaction with isocyanides can proceed through several pathways depending on the reaction conditions and the nature of the isocyanide. mdpi.comresearchgate.net These pathways include:

CO substitution: The isocyanide can simply replace a carbonyl ligand on the metal center. mdpi.comresearchgate.net

Addition of CNR: The isocyanide can add to one of the metal centers. mdpi.comresearchgate.net

[2+1] Cycloaddition: The isocyanide can undergo a [2+1] cycloaddition reaction with the metal-phosphorus double bond to form an azaphosphallene group. mdpi.comresearchgate.net

The dominance of one pathway over another is influenced by factors such as temperature and the steric bulk of the isocyanide's substituent. mdpi.comresearchgate.net For instance, in MoRe and MoMn phosphinidene complexes, CO substitution is favored at room temperature and for the Mn system, while low-temperature reactions with the Re system favor addition processes. mdpi.comresearchgate.net

The electronic nature of the coordinated isocyanide ligand is also crucial. Isocyanides are good sigma donors and pi-acceptors, which influences the electronic properties and reactivity of the metal complex. rsc.org Nucleophilic attack can occur at the carbon atom of the coordinated isocyanide, leading to the formation of carbene complexes. rsc.orgpsgcas.ac.inmdpi.com The propensity for nucleophilic attack is enhanced by the coordination to the metal center, which activates the isocyanide. mdpi.com

Mechanistic studies, often employing techniques like DFT calculations, have been instrumental in understanding the intricate details of these ligand-centered reactions. usd.edu For example, in triaminoborane-bridged diphosphine complexes, DFT studies have elucidated the mechanism of trans H-X addition (where X = OH or F) across the N-B bond of the ligand, highlighting the role of a labile chloride ligand in the observed reactivity. usd.edu

The insertion of isocyanides into metal-carbon bonds is another well-studied ligand-centered reaction. um.esresearchgate.net The mechanism of this insertion can be influenced by the nature of the ancillary ligands on the metal complex. researchgate.net For instance, in palladium complexes with mixed nitrogen-sulfur or nitrogen-phosphorus ancillary ligands, the rate of isocyanide insertion can be determined, providing insights into the electronic and steric effects of the ligand framework. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
β-aminophosphonates
β-aminovinylphosphonates
1,3,2-diazaphosphetidine
1,4-benzodiazepin-5-ones
3,4-Dihydroquinazolines
α-halophosphine oxides
α-halophosphonates
Azaphosphallene
Benzimidazoles
C-phosphonoketenimines
C-phosphorylated tetrazoles
Carbodiimides
Iminophosphorane
Isocyanide
Palladium
Phosphine
Quinazolinones
tert-Butyl isocyanide
Benzyl isocyanide
Cyclohexyl isocyanide
Diethyl (chlorophenylmethyl)phosphonate
Diethyl (bromo(4-methoxyphenyl)methyl)phosphonate
(Chloromethyl)diphenylphosphine oxide
Diethyl (chloro(thiophen-2-yl)methyl)phosphonate
Diethyl (1-(tert-butyl)-2-phenylvinylidene)phosphoramidate
Diethyl (1-(cyclohexylimino)-2-(4-methoxyphenyl)vinyl)phosphonate
N-(1-(diphenylphosphoryl)vinylidene)benzenemethanamine
Diethyl (1-(tert-butylimino)-2-(thiophen-2-yl)vinyl)phosphonate
2-Aminobenzoyl azide
Phospholene oxide
Aryl azide
Azido-isocyanide
2-Azidobenzylamine

Catalytic Applications Involving Phosphorus Isocyanide Ligand Systems

Homogeneous Catalysis Utilizing Mixed Phosphine-Isocyanide Metal Complexes

Mixed phosphine-isocyanide metal complexes are significant in homogeneous catalysis, where the catalyst and reactants exist in the same phase. researchgate.netdntb.gov.ua The combination of these ligands on a single metal center can lead to enhanced catalytic activity and stability compared to complexes with uniform ligand spheres. researchgate.net This approach allows for the modulation of steric and electronic effects at the metal, influencing the outcome of catalytic cycles. tcichemicals.com

Recent research has highlighted the efficacy of mixed phosphine-isocyanide platinum(II) complexes as highly efficient photocatalysts for the hydrosilylation of alkynes. nih.govdoaj.org A series of platinum complexes, specifically [PtX₂(PPh₃)(CNCy)] where X can be Chlorine (Cl), Bromine (Br), or Iodine (I), have demonstrated remarkable performance under light irradiation. mdpi.com

Under violet light (λₘₐₓ = 400 nm), these mixed-ligand complexes achieve high yields of silylated products, reaching up to 99%, with turnover numbers (TONs) as high as 1.98 × 10³. nih.govresearchgate.net In contrast, the analogous bis(phosphine) complexes, [PtX₂(PPh₃)₂], are more suited to blue light irradiation (λₘₐₓ = 450 nm) to achieve comparable efficiency, while the bis(isocyanide) complexes, [PtX₂(CNCy)₂], show no catalytic activity under these conditions. doaj.orgmdpi.com This demonstrates a complementary role between the phosphine (B1218219) and isocyanide ligands, where the combination leads to a more effective photocatalyst. researchgate.net The study of these complexes in the hydrosilylation of 1,2-diphenylacetylene with triethylsilane has provided detailed insights into their catalytic efficiency. researchgate.net

Table 1: Photocatalytic Hydrosilylation of 1,2-diphenylacetylene

Catalyst Light Source (λₘₐₓ) Product Yield (%) TON
[PtCl₂(PPh₃)(CNCy)] 400 nm up to 99 up to 1.98 × 10³
[PtBr₂(PPh₃)(CNCy)] 400 nm up to 99 up to 1.98 × 10³
[PtI₂(PPh₃)(CNCy)] 400 nm up to 99 up to 1.98 × 10³
[PtCl₂(PPh₃)₂] 450 nm up to 99 up to 1.98 × 10³
[PtX₂(CNCy)₂] 400/450 nm Not Active -

Data sourced from studies on the hydrosilylation of alkynes. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions that involve the insertion of isocyanides are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of phosphine ligands in these systems is crucial for stabilizing the palladium catalyst and modulating its reactivity. nih.govrsc.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the 1,1-migratory insertion of the isocyanide into the aryl-palladium bond to form an imidoyl palladium complex. mdpi.com

This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. acs.org For example, the reaction of 2-(2-iodoarylamino)indoles with isocyanides, catalyzed by a palladium complex, proceeds via isocyanide insertion into the aryl-palladium bond, followed by an electrophilic aromatic substitution to yield indoloquinolines. mdpi.com The synergy between isocyanide insertion and C-H bond activation, mediated by metal catalysts often stabilized by phosphine ligands, provides an efficient route to complex molecules. rsc.org

Exploiting Isocyanides as Electrophilic Precursors for Acyclic Carbene Formation in Catalytic Cycles

Isocyanides coordinated to a metal center can act as electrophilic precursors for the formation of carbene ligands. researchgate.net Specifically, nucleophilic attack on the isocyanide carbon leads to the formation of N-acyclic carbene (NAC) complexes. mdpi.com This transformation is a key step in certain catalytic cycles where the resulting carbene ligand plays a direct role in the catalytic process.

The synthesis of transition-metal acyclic carbene complexes from metal isocyanide precursors allows for the introduction of various functional groups into the carbene ligand by simply changing the starting isocyanide. rsc.org A well-documented example is the synthesis of dibromo-N-acyclic carbene complexes of platinum(II). The process begins with the reaction of a dinuclear platinum-phosphine precursor with an isocyanide ligand, which is subsequently reacted with a secondary amine (like N,N-diethylamine) to yield the NAC complex. mdpi.com This method is chemoselective towards addition and stereoselective, producing cis-carbene complexes. mdpi.com The open structure of these acyclic carbenes makes their electronic properties highly dependent on the substituents, offering a way to tune the catalyst's performance. rsc.org

Asymmetric Catalysis with P-Chiral Ligands and Cooperative Isocyanide Involvement

The field of asymmetric catalysis has greatly benefited from the development of chiral phosphine ligands. tcichemicals.com When combined with the reactivity of isocyanides, these systems can achieve high levels of enantioselectivity in various transformations. beilstein-journals.orgbeilstein-journals.org The use of P-chiral ligands, where the chirality is centered on the phosphorus atom, in conjunction with isocyanide substrates or co-ligands, has led to powerful strategies for constructing chiral molecules. researchgate.net

Palladium-catalyzed enantioselective reactions between vinyl isocyanides and aryl iodides have been developed using chiral phosphoramidite (B1245037) ligands. beilstein-journals.orgbeilstein-journals.org These reactions proceed through isocyanide insertion followed by a desymmetric C-H bond activation, yielding planar chiral pyridoferrocenes with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org Similarly, silver-catalyzed desymmetric [3+2] cycloaddition reactions between prochiral N-aryl maleimides and α-acidic isocyanides utilize chiral phosphine ligands to control the stereochemical outcome, producing complex scaffolds with both axial and central chirality. beilstein-journals.orgbeilstein-journals.org The modular nature of P,N-ligands, which can incorporate both chiral phosphine and isocyanide-like moieties, has proven advantageous in outperforming symmetric ligand systems in many catalytic reactions. nih.gov The development of chiral phosphine-phosphoramidite ligands has further expanded the scope of these reactions, achieving excellent enantioselectivities in hydrogenations, hydroformylations, and cycloadditions. dicp.ac.cn

Table 2: Mentioned Chemical Compounds

Compound Name Role/Type
[PtX₂(PPh₃)(CNCy)] (X = Cl, Br, I) Mixed Phosphine-Isocyanide Platinum(II) Complex
[PtX₂(PPh₃)₂] Bis(phosphine) Platinum(II) Complex
[PtX₂(CNCy)₂] Bis(isocyanide) Platinum(II) Complex
1,2-diphenylacetylene Alkyne Substrate
Triethylsilane Hydrosilylating Agent
2-(2-iodoarylamino)indoles Substrate for C-C Coupling
Indoloquinolines Heterocyclic Product
N,N-diethylamine Nucleophile for Carbene Formation
Dibromo-N-acyclic carbene complexes of Pt(II) Product of Isocyanide Functionalization
Vinyl isocyanides Substrate in Asymmetric Catalysis
Aryl iodides Coupling Partner
Phosphoramidite ligands Chiral Ligands
Pyridoferrocenes Planar Chiral Product
N-aryl maleimides Prochiral Substrate

Advanced Spectroscopic Characterization Techniques for Phosphorus Isocyanide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹³C, ¹H NMR) for Precise Structural Elucidation of P-Isocyanide Adducts and Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing phosphinous isocyanide derivatives in solution. wikipedia.orgresearchgate.net By analyzing the chemical shifts and coupling constants, detailed structural information can be obtained. researchgate.netwiley.com

³¹P NMR Spectroscopy: As a routine and highly sensitive method for phosphorus-containing compounds, ³¹P NMR is invaluable for studying phosphinous isocyanides. wikipedia.orgoxinst.com The ³¹P nucleus has a natural abundance of 100% and a spin of 1/2, which simplifies spectral interpretation. wikipedia.org The chemical shift in ³¹P NMR provides direct information about the electronic environment of the phosphorus atom. researchgate.netwiley.com For instance, in phosphonium-substituted phenyl isocyanide complexes of tungsten, molybdenum, and chromium, the ³¹P NMR signals are used for characterization. rsc.org The coordination of phosphine (B1218219) ligands to a metal center, as seen in platinum(II) bisphosphine complexes, is unequivocally confirmed by the presence of a single signal in the ³¹P NMR spectrum, often with satellites from coupling to the metal nucleus (e.g., ¹⁹⁵Pt). unive.it In a study of dinuclear copper(I) complexes, ³¹P NMR was used to investigate their reactivity towards isocyanides. wiley.com The computed ³¹P NMR chemical shifts for different isomers of an iron-phosphorus-nitride complex showed that they could be distinguished spectroscopically, with the calculated shift for the FeNP+ isomer (δ 282 ppm) being in good agreement with the experimental value (δ 271 ppm). nsf.gov

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. In phosphine-isocyanide complexes of palladium(II) dihalides, ¹³C{¹H} NMR is used to identify the signals of the isocyanide and other organic moieties. rscf.ru For some palladium complexes with mesityl isocyanide, the signals from the C≡N–C carbon were not detected. rscf.ru In platinum(0) complexes bearing isocyanide ligands, the olefinic carbons exhibit very low chemical shifts (around 48 ppm), indicating the strong σ-donor character of N-heterocyclic carbene ligands compared to aryl phosphines or isocyanides. unive.it

¹H NMR Spectroscopy: ¹H NMR spectroscopy is used to characterize the proton environment in these molecules. rsc.org In a series of platinum(II) phosphine/isocyanide complexes, ¹H NMR was part of the comprehensive characterization. mdpi.com For uranium metallocene isocyanide adducts, the ¹H NMR spectra showed distinct signals for the tert-butyl groups of the isocyanide ligands. rsc.org For example, in (CpiPr4)2U(CNtBu)2, the resonance for the tBu group appears at -18.14 ppm. rsc.org The relative sharpness or broadness of these peaks can also provide insights into the dynamic behavior of the ligands in solution. rsc.org

Interactive Data Table: NMR Data for Selected Phosphorus-Isocyanide Complexes

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
[(dppe)Fe(Cp*)(NP)]+³¹P271.02 (triplet) nsf.gov
trans-[PdBr2(CNMes)2]¹³C18.58, 21.38, 128.86, 136.36, 141.2 rscf.ru
(CpiPr4)2U(I)(CNtBu)¹H-12.84 (singlet)FWHM = 16 rsc.org
[PtCl2(CNCy)(PPh3)2]³¹P mdpi.com
[Cr2(μ-CNXyl)(L)]¹H acs.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structural Determination of Phosphorus-Isocyanide Coordination Compounds

The coordination geometry around the metal center in these complexes is a key feature revealed by SC-XRD. For instance, in a trans-platinum(II) complex containing a 3-(benzylphosphonio)indolin-2-ylidene ligand derived from an isocyanide, the geometry around the platinum(II) atom was determined to be square planar. rsc.org The Pt–C(sp²) bond distance was found to be 2.036(8) Å. rsc.org In another study, the X-ray structure of a platinum(II) bromide complex with two cyclohexyl isocyanide ligands, cis-[PtBr₂(CNCy)₂], was reported for the first time. mdpi.com The Pt–C bond lengths were measured to be between 1.916(7) and 1.920(7) Å. mdpi.com

SC-XRD also provides insights into the bonding within the ligands themselves. The C≡N bond length in isocyanide ligands is typically in the range of 1.135–1.155 Å in related palladium and platinum complexes. mdpi.com In the cis-[PtBr₂(CNCy)₂] complex, this bond length was found to be between 1.136(8) and 1.149(8) Å. mdpi.com The near-linear geometry of the Pt–C≡N–C fragment in these structures suggests a weak π-acceptor effect of the isocyanide ligands. mdpi.com Furthermore, SC-XRD can reveal subtle intramolecular interactions, such as the hydrogen bonding observed between a C-H bond and the π-system of an isocyanide ligand in a dinuclear chromium complex. acs.org

Interactive Data Table: Selected Crystallographic Data for Phosphorus-Isocyanide Complexes

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
trans-[Pt{o-CN(H)C6H4C[P(CH2Ph)2Ph]}X(PPh3)2]BF4·2C2H4Cl2MonoclinicC2Pt–C(sp²) = 2.036(8) rsc.org
cis-[PtBr₂(CNCy)₂]Pt–C = 1.916(7)–1.920(7), C≡N = 1.136(8)–1.149(8) mdpi.com
[Cr₂(μ-CNXyl)(L)]C7···C44 = 3.349(3), C7···N9 = 3.568(3) acs.org

Vibrational Spectroscopy (Infrared and Raman) for Characterization of C≡N and P-C/P=N Bond Stretches and Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding in phosphorus-isocyanide systems. These methods are particularly sensitive to the characteristic vibrations of the isocyanide (C≡N) group and bonds involving phosphorus.

Infrared (IR) Spectroscopy: The C≡N stretching vibration (ν(C≡N)) in isocyanide ligands is a strong and sharp band in the IR spectrum, typically appearing in the range of 2110–2165 cm⁻¹. wikipedia.org The position of this band is diagnostic of the electronic properties of the complex. wikipedia.org Coordination to a metal center generally causes a shift in the ν(C≡N) frequency compared to the free isocyanide. For instance, in phosphonium-substituted phenyl isocyanide complexes of Group 6 metals, IR spectroscopy is a primary characterization method. rsc.org In ferrous-heme complexes, the ν(CN) of the 2,6-dimethylphenyl isocyanide ligand is observed at 2124 cm⁻¹. nih.gov The ν(C≡N) band in trans-[PdI₂(CNMes)₂] appears at 2197 cm⁻¹. rscf.ru

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about molecular vibrations. uc.eduunina.it While less commonly reported for routine characterization of these specific compounds in the provided context, it can be particularly useful for studying symmetric vibrations and bonds in aqueous solutions. Femtosecond stimulated Raman spectroscopy has been used to track photoinduced metal-metal bond formation in di-iridium isocyanide complexes in real-time. nih.gov

The table below presents characteristic C≡N stretching frequencies for a selection of isocyanide complexes.

Interactive Data Table: C≡N Stretching Frequencies in Isocyanide Complexes

Compoundν(C≡N) (cm⁻¹)TechniqueReference
[Fe(tBuNC)₅] wikipedia.org
[Co(CN-t-Bu)₅]⁺2152, 2120IR wikipedia.org
Fe₂(CNEt)₉2060, 1920, 1701, 1652IR wikipedia.org
[(F₈)FeII-(DIMPI)₂]2124FT-IR nih.gov
trans-[PdBr₂(CNMes)₂]2209IR rscf.ru
trans-[PdI₂(CNMes)₂]2197IR rscf.ru
cis-[PdBr₂(CNMes)(PPh₃)]2200IR rscf.ru
(CpiPr4)2U(CNtBu)22176IR rsc.org

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Property Assessment of P-Isocyanide Complexes

Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in assessing the redox properties of phosphorus-isocyanide complexes. researchgate.net These methods provide insights into the electron-donating or -accepting nature of the ligands and the stability of different oxidation states of the metal center.

The redox behavior of these complexes is often compared to that of related metal carbonyls. Isocyanide complexes tend to exhibit more reversible redox processes than their carbonyl counterparts because isocyanides can act as both σ-donors and π-acceptors. wikipedia.org This is exemplified by the isolation of a vanadium hexaisocyanide complex in three different oxidation states. wikipedia.org

In a series of Group 6 metal carbonyl complexes with phosphonium-substituted phenyl isocyanide ligands, cyclic voltammetry revealed a single-electron anodic wave. rsc.org The oxidation potential of this wave was used to estimate the ligand parameters P_L and E_L, which quantify the net electron-donor ability of the isocyanide ligands. rsc.orgpeacta.org These studies have shown that the electron-donating strength can be tuned by altering the substituents on the phosphonium (B103445) group. peacta.org

For rhenium(I) complexes with mixed isocyanide and other ligands, CV at a platinum electrode showed at least one reversible single-electron oxidation. rsc.org The half-wave oxidation potentials observed were consistent with predictions based on electrochemical ligand parameters. rsc.org Similarly, the redox properties of rhenium isocyanide complexes prepared by displacement of dinitrogen have been studied by CV to understand the electronic properties and geometry of the coordinated isocyanides. researchgate.net

The redox tolerance of the ligands themselves can also be investigated. For 2-isocyanoazulene, cyclic voltammetry showed a redox window of approximately 2.6 V between the oxidation and reduction waves. mdpi.com

Interactive Data Table: Electrochemical Data for Selected P-Isocyanide Complexes

Complex TypeTechniqueKey FindingReference
[M(CO)₅L] (M=Cr, Mo, W; L=phosphonium-substituted phenyl isocyanide)Cyclic VoltammetrySingle-electron, reversible or irreversible anodic wave. Used to estimate P_L and E_L ligand parameters. rsc.org
trans-[ReCl(CNR)(dppe)₂]Cyclic VoltammetryStudied redox properties to interpret electronic properties and geometry of ligating isocyanides. researchgate.net
trans-[Re(CNMe)L(dppe)₂]XCyclic VoltammetryUndergo at least one reversible single-electron oxidation. rsc.org
2-IsocyanoazuleneCyclic VoltammetryRedox tolerance span of ca. 2.6 V. mdpi.com
[Fe₂{(μ-SCH₂)₂NtBu}(CO)₅(CNAr)]Cyclic VoltammetryReduction event can be metal- or ligand-centered depending on the substituent. researchgate.net

Emerging Research Directions and Future Outlook in Phosphinous Isocyanide Chemistry

Exploration of Novel Phosphinous Isocyanide Derivatives and Synthetic Analogs with Tailored Reactivity

The development of novel this compound derivatives and their synthetic analogs is a cornerstone of advancing this chemical space. Researchers are actively exploring new synthetic routes to access a wider variety of these compounds with tailored electronic and steric properties. A key focus is the introduction of diverse substituents on the phosphorus atom, which can significantly modulate the reactivity of the isocyanide group.

One promising avenue of research involves the use of multicomponent reactions (MCRs) to construct complex molecules incorporating the this compound motif. For instance, Passerini and Ugi-type reactions, which traditionally involve isocyanides, aldehydes, carboxylic acids, and amines, could be adapted to include phosphorus-containing starting materials. researchgate.netmdpi.com A notable example is the Passerini/Pudovik type reaction, which utilizes phosphinic acids in place of carboxylic acids to yield α-(phosphinyloxy)amide derivatives. mdpi.comresearchgate.net This suggests the potential for developing novel MCRs where a this compound itself acts as a key building block.

Furthermore, the synthesis of ortho-(diarylphosphino)aryl isocyanides represents a significant step towards creating bifunctional ligands where the phosphine (B1218219) and isocyanide groups are positioned for cooperative effects in catalysis. frontiersin.org The reactivity of these molecules can be fine-tuned by altering the substituents on both the phosphorus atom and the aryl ring, opening the door to a new class of "designer" ligands for transition metal catalysis.

Research into the reactivity of phosphinous isocyanides is also expanding to include their behavior in cycloaddition reactions and as precursors to novel phosphorus-containing heterocycles. The unique electronic nature of the P-N≡C linkage makes these compounds interesting candidates for reactions with various unsaturated systems.

Derivative/Analog Synthetic Strategy Potential Application
ortho-(diarylphosphino)aryl isocyanidesMulti-step synthesis from 2-aminophenylphosphinesBifunctional ligands for catalysis
Phosphoryl-iminoamidesReaction of unsymmetrical diphosphanes with isocyanatesNovel organophosphorus compounds
α-(Phosphinyloxy)amidesPasserini/Pudovik type multicomponent reactionsBioactive molecules, functional materials

Potential Integration of Phosphorus-Isocyanide Motifs in Advanced Materials Science

The unique properties of phosphorus-isocyanide motifs position them as promising candidates for integration into advanced materials. The strong σ-donating and moderate π-accepting characteristics of the isocyanide group, coupled with the electronic influence of the phosphinous moiety, can be harnessed to create materials with novel optical, electronic, and thermal properties.

One area of significant potential is the development of novel flame-retardant materials. Phosphorus-containing compounds are well-known for their flame-retardant properties, often acting in the gas phase by scavenging reactive radicals like OH•. acs.org The incorporation of phosphorus-isocyanide units into polymer backbones, such as polyurethanes or polyisocyanurates, could lead to materials with enhanced thermal stability and fire resistance. acs.org The isocyanide group can participate in polymerization reactions, while the phosphorus center provides the flame-retardant capability.

In the realm of optoelectronics, phosphorescent metal complexes featuring isocyanide ligands are gaining attention. rsc.org The isocyanide ligand can influence the excited-state properties of these complexes, and its electronic character can be modulated by an attached phosphinous group. This opens up possibilities for designing new phosphorescent emitters for applications in organic light-emitting diodes (OLEDs) and sensors. The isocyanide can act as a strong-field ligand, tuning the emission color and efficiency of the complex.

Furthermore, the ability of isocyanides to bind to surfaces, such as phosphorene, suggests potential applications in sensor technology. aip.org Theoretical studies have shown that the adsorption of isocyanides on phosphorene surfaces can alter the electronic properties of the material, which could be exploited for the development of chemical sensors. aip.org The presence of a phosphinous group could further enhance this interaction and introduce additional functionality.

Material Application Role of Phosphorus-Isocyanide Motif Potential Advantage
Flame RetardantsIncorporation into polymer backbonesEnhanced thermal stability and fire resistance
Phosphorescent EmittersLigand in transition metal complexesTunable photophysical properties for OLEDs
Chemical SensorsSurface modification of materials like phosphoreneAltered electronic properties upon analyte binding

Theoretical Prediction and Experimental Verification of Undiscovered Reactivities and Transformations

Computational chemistry and theoretical studies are playing an increasingly vital role in predicting the behavior of novel chemical entities, and phosphinous isocyanides are no exception. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of these compounds, guiding experimental efforts towards the discovery of new transformations.

Theoretical studies can be employed to model the reaction mechanisms of phosphinous isocyanides in various chemical processes. For example, the mechanism of the Ugi and Passerini reactions has been elucidated through theoretical approaches, providing a deeper understanding of the role of the isocyanide component. researchgate.net Similar studies on phosphinous isocyanides could predict their reactivity in MCRs and other synthetic transformations, highlighting the most promising reaction pathways.

One area ripe for theoretical exploration is the cycloaddition reactivity of phosphinous isocyanides. The nature of the P-N≡C bond suggests that these molecules could participate in [3+2] or other cycloaddition reactions with various dipolarophiles, leading to the formation of novel phosphorus-containing heterocycles. Theoretical calculations can help to identify suitable reaction partners and predict the regioselectivity and stereoselectivity of these reactions.

Furthermore, theoretical models can predict the coordination behavior of phosphinous isocyanides with different metal centers. This can aid in the design of new catalysts where the this compound acts as a ligand, influencing the catalytic activity and selectivity of the metal complex. mdpi.com The subtle interplay of σ-donation and π-backbonding in these ligands can be modeled to optimize their performance in specific catalytic cycles.

Experimental verification of these theoretical predictions is a crucial next step. This involves the synthesis of the target this compound derivatives and the investigation of their reactivity under the conditions suggested by the computational models. The synergy between theory and experiment is expected to accelerate the discovery of new reactions and applications for this class of compounds.

Theoretical Prediction Computational Method Experimental Verification
Reactivity in Multicomponent ReactionsDensity Functional Theory (DFT)Synthesis and reaction screening
Cycloaddition ReactivityDFT, Molecular Orbital TheoryReaction with dipolarophiles
Coordination ChemistryDFT, Quantum Theory of Atoms in Molecules (QTAIM)Synthesis and characterization of metal complexes

Development of More Sustainable and Green Synthetic Pathways for P-Isocyanide Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the preparation of phosphinous isocyanides is no exception. Traditional methods for isocyanide synthesis often rely on toxic reagents and volatile organic solvents, generating significant waste. mdpi.comrsc.org Future research will undoubtedly focus on the development of more sustainable and environmentally benign methods for accessing these compounds.

A key strategy for greener isocyanide synthesis is the dehydration of N-substituted formamides. Recent studies have explored more sustainable dehydrating agents and solvent systems. For example, the use of phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent has been shown to be a highly efficient method for producing isocyanides with minimal waste. mdpi.comnih.gov Further optimization of this method, perhaps by using a catalytic amount of a phosphorus-based dehydrating agent, could lead to even greener protocols.

Another promising approach is the use of micellar catalysis, where reactions are carried out in water using surfactants to create nanoreactors. An in-water synthesis of isocyanides from N-formamides has been reported, replacing hazardous reagents with p-toluenesulfonyl chloride and sodium hydrogen carbonate. rsc.org Adapting such methodologies for the synthesis of phosphinous isocyanides would represent a significant step towards sustainability.

The development of one-pot, multicomponent reactions that generate this compound derivatives directly from simple precursors would also align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov Atom-economical reactions, where most of the atoms from the starting materials are incorporated into the final product, are particularly desirable. acs.org

Green Synthesis Approach Key Features Potential Improvement
Dehydration of FormamidesUse of phosphorus oxychloride with triethylamine as solventCatalytic dehydrating agents, solvent-free conditions
Micellar CatalysisIn-water synthesis using surfactantsApplication to phosphorus-containing substrates
One-Pot Multicomponent ReactionsReduced synthetic steps and wasteIncreased atom economy and efficiency

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